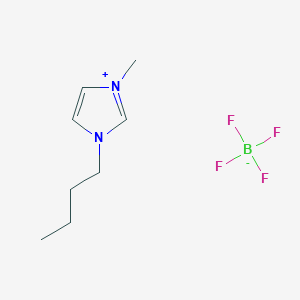

1-Butyl-3-methylimidazolium tetrafluoroborate

Description

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.BF4/c1-3-4-5-10-7-6-9(2)8-10;2-1(3,4)5/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBXQLQATZTAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049231 | |

| Record name | 1-Butyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174501-65-6 | |

| Record name | 1-Butyl-3-methylimidazolium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174501-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylmethylimidazolium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174501656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLMETHYLIMIDAZOLIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2TVZ2306T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-Methylimidazolium Tetrafluoroborate ([BMIM][BF4])

Introduction: The Archetypal Ionic Liquid

1-Butyl-3-methylimidazolium tetrafluoroborate, commonly abbreviated as [BMIM][BF4], stands as one of the most extensively studied and utilized ionic liquids (ILs). Its popularity among researchers and industrial chemists stems from a unique combination of properties including low vapor pressure, high thermal stability, and a wide electrochemical window.[1] These characteristics make it a compelling "green" solvent and electrolyte alternative to conventional volatile organic compounds in a myriad of applications, from organic synthesis and catalysis to electrochemistry and separation processes.[1] This guide provides a comprehensive overview of the core physicochemical properties of [BMIM][BF4], offering both quantitative data and insights into the experimental methodologies for their determination, tailored for researchers, scientists, and professionals in drug development.

The structure of [BMIM][BF4] consists of an organic 1-butyl-3-methylimidazolium cation and an inorganic tetrafluoroborate anion.[2] This ionic constitution is fundamental to its behavior, dictating its properties as a solvent and a medium for chemical reactions.[2]

Molecular and General Properties

A foundational understanding of [BMIM][BF4] begins with its basic molecular and physical characteristics.

| Property | Value | Source |

| Chemical Formula | C₈H₁₅BF₄N₂ | [2][3] |

| Molar Mass | 226.02 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow, viscous liquid | [6][7] |

| CAS Number | 174501-65-6 | [2][8] |

Thermal Properties: A High-Temperature Operator

The thermal stability of an ionic liquid is a critical parameter that defines its operational temperature range. [BMIM][BF4] exhibits notable thermal resilience, a key factor in its adoption for various chemical processes.

Melting and Glass Transition Temperatures

Unlike traditional solvents with sharp melting points, many ionic liquids, including [BMIM][BF4], tend to form glasses upon cooling.

The low melting point of [BMIM][BF4] classifies it as a room-temperature ionic liquid, broadening its applicability.

Thermal Decomposition

The thermal stability of [BMIM][BF4] is typically evaluated using thermogravimetric analysis (TGA). Non-isothermal TGA reveals an onset decomposition temperature of approximately 697 K (424 °C) and a peak decomposition temperature of 734 K (461 °C).[12][13] However, for practical, long-term applications, isothermal TGA studies suggest a maximum usable temperature of around 513 K (240 °C).[1][12][13] Beyond this temperature, significant decomposition can occur over time. The decomposition process involves the breakdown of the imidazolium ring and the anion.[11]

Density and Viscosity: Transport Properties

The transport properties of [BMIM][BF4], namely its density and viscosity, are crucial for applications involving mass transfer, such as in reaction engineering and separations. These properties are highly dependent on temperature and, to a lesser extent, pressure.

Density

The density of [BMIM][BF4] decreases linearly with increasing temperature. At 20 °C, its density is approximately 1.21 g/mL.[2][14]

| Temperature (°C) | Density (g/cm³) |

| 25 | 1.2014 |

| 40 | ~1.19 |

| 50 | ~1.18 |

| 75 | ~1.16 |

Data extrapolated from various sources including[4][15].

The relationship between temperature and density is a key consideration for process design and fluid dynamics modeling.

Viscosity

[BMIM][BF4] is a relatively viscous ionic liquid, a characteristic that can impact mixing and mass transport rates. Its viscosity decreases significantly with increasing temperature.

| Temperature (°C) | Viscosity (cP) |

| 25 | ~219 |

| 50 | ~75 |

| 75 | ~35 |

Data extrapolated from various sources including[4][10][16].

The high viscosity at room temperature is a result of the strong intermolecular forces, primarily electrostatic and hydrogen bonding, between the imidazolium cations and tetrafluoroborate anions.

Electrochemical Properties: A Wide Window of Opportunity

The electrochemical stability of [BMIM][BF4] is one of its most valuable attributes, making it a preferred electrolyte in batteries, supercapacitors, and various electrochemical sensors.[10][17]

Electrochemical Window

The electrochemical window (EW) is the potential range within which the electrolyte remains stable without being oxidized or reduced.[18] For [BMIM][BF4], the electrochemical window is typically in the range of 4.0 to 4.7 V, although this can be influenced by the choice of working electrode and the presence of impurities, particularly water.[10][18][19] A wide electrochemical window is advantageous as it allows for higher operating voltages in electrochemical devices.[18]

Ionic Conductivity

The ionic conductivity of [BMIM][BF4] is a measure of its ability to conduct an electric current. At room temperature, its conductivity is approximately 3 mS/cm.[10] As with viscosity, conductivity is highly temperature-dependent, increasing as the temperature rises and viscosity decreases, facilitating greater ion mobility.

Solubility Profile: A Tunable Solvent

The solubility characteristics of [BMIM][BF4] are a key aspect of its utility as a solvent. It is generally miscible with many polar organic solvents but immiscible with nonpolar solvents.

-

Miscible with: Acetone, acetonitrile, ethyl acetate, isopropyl alcohol, and methylene chloride.[2][14]

The immiscibility with water and certain organic solvents allows for its use in biphasic systems, simplifying product separation and catalyst recycling. The solubility parameter of [BMIM][BF4] has been determined to be 23.39 (J/cm³)^0.5 at 298 K.[20]

Synthesis and Purification: From Precursors to a Pure Product

The synthesis of high-purity [BMIM][BF4] is crucial for many of its applications, as impurities can significantly affect its physicochemical properties. A common synthetic route involves a two-step process.

Typical Synthesis Workflow

Caption: A typical two-step synthesis and purification workflow for [BMIM][BF4].

The first step is the quaternization of 1-methylimidazole with an alkyl halide, such as 1-bromobutane, to form the corresponding 1-butyl-3-methylimidazolium halide salt.[2] The subsequent step is an anion exchange reaction, where the halide is replaced by the tetrafluoroborate anion, often by reacting the intermediate with sodium tetrafluoroborate or tetrafluoroboric acid.[2][21] Purification typically involves washing to remove residual salts and drying under vacuum to eliminate water and volatile organic solvents.[21]

Experimental Protocols: A Closer Look at Characterization

The accurate determination of the physicochemical properties of [BMIM][BF4] relies on well-defined experimental protocols.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal decomposition temperature of [BMIM][BF4].

Methodology:

-

A small, precisely weighed sample of [BMIM][BF4] is placed in a TGA crucible.

-

The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate (non-isothermal) or held at a specific temperature (isothermal).

-

The mass of the sample is continuously monitored as a function of temperature or time.

-

The onset temperature of decomposition is identified as the point where significant mass loss begins.

Caption: Experimental workflow for determining thermal stability using TGA.

Safety and Handling

While often touted as "green" solvents due to their low volatility, ionic liquids like [BMIM][BF4] are not without hazards and should be handled with appropriate care. [BMIM][BF4] is classified as a skin and eye irritant and may cause respiratory irritation.[8][22] It is also considered harmful if swallowed.[3][23] Therefore, the use of personal protective equipment, including gloves and safety glasses, is essential when working with this compound. For detailed safety information, consulting the Safety Data Sheet (SDS) is mandatory.[3][6][8][23]

Conclusion

This compound is a cornerstone of ionic liquid research and application. Its well-characterized physicochemical properties, including high thermal stability, a wide electrochemical window, and tunable solubility, have cemented its role in a diverse range of scientific and industrial fields. A thorough understanding of these properties, as outlined in this guide, is paramount for the effective and safe utilization of this remarkable ionic liquid in pioneering new technologies and chemical processes.

References

- What are the properties and applications of 1-Butyl-3-methylimidazolium tetrafluorobor

- Thermal Stability, Equilibrium Vapor Pressure and Standard Enthalpy of Vaporization of 1-Butyl-3-methylimidazolium Tetrafluorobor

-

Physical Properties of this compound/N-Methyl-2-pyrrolidone Mixtures and the Solubility of CO2 in the System at Elevated Pressures | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

-

Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid this compound - ACS Publications. (URL: [Link])

-

Safety Data Sheet: 1-Butyl-3-methyl-imidazolium-tetrafluoroborate - Carl ROTH. (URL: [Link])

-

Economically Viable Process for Synthesizing and Purifying Ionic Liquids: 1-Butyl-3-methyl Imidazolium Tetrafluoroborate | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

-

Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. (URL: [Link])

-

Thermal Stability, Equilibrium Vapor Pressure and Standard Enthalpy of Vaporization of this compound - ResearchGate. (URL: [Link])

-

How this compound(BMIM BF4) are synthesized? (URL: [Link])

-

Safety Data Sheet: 1-Butyl-3-methyl-imidazolium-tetrafluoroborate - Carl ROTH. (URL: [Link])

-

The Influences of this compound on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte - MDPI. (URL: [Link])

-

Densities and Viscosities of this compound + H2O Binary Mixtures from (303.15 to 353.15) K | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

-

This compound | C8H15BF4N2 | CID 2734178 - PubChem. (URL: [Link])

-

Predicting physical properties of ionic liquids - RSC Publishing. (URL: [Link])

-

Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid this compound - ResearchGate. (URL: [Link])

-

TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants | Request PDF - ResearchGate. (URL: [Link])

-

Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids - Organic Syntheses Procedure. (URL: [Link])

-

Reactivity of Ionic Liquids: Studies on Thermal Decomposition Behavior of this compound - OPUS. (URL: [Link])

-

Physical Properties of this compound/N-Methyl-2-pyrrolidone Mixtures and the Solubility of CO2 in the System at Elevated Pressures - ResearchGate. (URL: [Link])

-

Thermophysical and Thermodynamic Properties of this compound and 1-Butyl-3-methylimidazolium Hexafluorophosphate over an Extended Pressure Range | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

-

Determination of the solubility parameter of ionic liquid this compound by inverse gas chromatography - PubMed. (URL: [Link])

-

1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−) - Organic Syntheses Procedure. (URL: [Link])

-

Chapter 4: Properties of Ionic Liquids - Books - The Royal Society of Chemistry. (URL: [Link])

-

Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid this compound - R Discovery. (URL: [Link])

-

THE PHYSICAL AND CHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS APPLICATION IN EXTRACTION - Nova Science Publishers. (URL: [Link])

-

Density, Refractive Index, and Excess Properties of this compound with Water and Monoethanolamine | Request PDF - ResearchGate. (URL: [Link])

-

Thermophysical and thermodynamic properties of this compound and 1-butyl-3-methylimidazoliuin hexafluorophosphate over an extended pressure range - Aston Research Explorer. (URL: [Link])

-

This compound as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry - Beilstein Journals. (URL: [Link])

-

(PDF) The Influences of this compound on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte - ResearchGate. (URL: [Link])

-

Measurements of thermal conductivity of this compound at high pressure | Request PDF - ResearchGate. (URL: [Link])

-

Probing the Surface Tension of Ionic Liquids Using the Langmuir Principle - PubMed Central. (URL: [Link])

-

Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC - NIH. (URL: [Link])

-

Electrical conductivity and translational diffusion in the this compound ionic liquid - ResearchGate. (URL: [Link])

-

Effect of temperature on the physical properties of 1-butyl-3-methylimidazolium based ionic liquids with thiocyanate and tetrafluoroborate anions, and 1-hexyl-3-methylimidazolium with tetrafluoroborate and hexafluorophosphate anions | Request PDF - ResearchGate. (URL: [Link])

-

Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis - PMC. (URL: [Link])

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. proionic.com [proionic.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C8H15BF4N2 | CID 2734178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. This compound | 174501-65-6 [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. BJOC - this compound as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry [beilstein-journals.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Determination of the solubility parameter of ionic liquid this compound by inverse gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Application of 1-Butyl-3-methylimidazolium tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 22. carlroth.com [carlroth.com]

- 23. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4]): Structure, Properties, and Synthesis

Introduction

1-Butyl-3-methylimidazolium tetrafluoroborate, commonly abbreviated as [BMIM][BF4], stands as one of the most extensively studied and utilized ionic liquids (ILs). As organic salts that are liquid at or near room temperature, ILs have garnered significant attention for their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency. [BMIM][BF4] in particular has found versatile applications as a "green" reaction medium, an electrolyte in electrochemical devices, and a solvent for nanomaterial synthesis.[1][2] This guide provides a comprehensive technical overview of [BMIM][BF4], intended for researchers, scientists, and drug development professionals who seek to leverage its properties in their work. We will delve into its molecular structure, detail its key physical and chemical properties, present a validated synthesis protocol, and discuss its principal applications and safety considerations.

Molecular Structure and Formula

The defining characteristic of [BMIM][BF4] is its ionic composition. It consists of an organic cation, 1-butyl-3-methylimidazolium ([BMIM]⁺), and an inorganic anion, tetrafluoroborate ([BF4]⁻).[3] The cation features an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This ring is substituted with a methyl group at one nitrogen and a butyl group at the other, creating an asymmetric structure that disrupts crystal lattice formation and contributes to its low melting point. The tetrafluoroborate anion is a weakly coordinating, inorganic anion that imparts stability and influences the liquid's hydrophilicity.[4]

Physicochemical Properties

The utility of [BMIM][BF4] is rooted in its distinct physical and chemical properties. It is a viscous liquid at ambient temperature with a wide liquid range and high thermal stability. These properties make it a robust solvent for a variety of chemical processes.

| Property | Value | Source(s) |

| Appearance | Colorless to yellow/orange viscous liquid | [2][6][12][13] |

| Physical State (25 °C) | Liquid | [6] |

| Melting Point | -75 to -83 °C | [4][6][11] |

| Density | ~1.21 g/cm³ (at 20-25 °C) | [4][6][11][13] |

| Dynamic Viscosity (25 °C) | 103 mPa·s | [4][6] |

| Electrical Conductivity (20 °C) | 3.15 mS/cm | [4][6] |

| Solvent Miscibility | Miscible with acetone, acetonitrile; partially miscible with isopropanol, toluene; immiscible with hexane. | [6][13] |

| Water Miscibility | Miscible, but the anion can slowly decompose in the presence of water. | [4][6] |

Synthesis and Purification Protocol

The most common and reliable synthesis of [BMIM][BF4] is a two-step process involving the N-alkylation of 1-methylimidazole to form a halide salt intermediate, followed by an anion metathesis (exchange) reaction to introduce the tetrafluoroborate anion.[2][14] This methodology ensures high purity, which is critical for reproducible performance in sensitive applications like electrochemistry and catalysis.

Experimental Protocol

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM][Br])

-

Reactant Setup: In a two-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add freshly distilled 1-methylimidazole (1.0 eq).

-

Alkylation: Slowly add n-bromobutane (1.1 eq) dropwise to the 1-methylimidazole under constant stirring. The reaction is exothermic; maintain the temperature below 40 °C, using an ice bath if necessary, to prevent side reactions.[14]

-

Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature for 48-72 hours.[14] The product, [BMIM][Br], will form as a viscous, often solid, white or off-white precipitate.

-

Isolation: The resulting product is often used directly in the next step. If isolation is needed, wash the solid with a solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials and dry under vacuum.

Step 2: Anion Metathesis to form [BMIM][BF4]

-

Dissolution: Dissolve the [BMIM][Br] (1.0 eq) from Step 1 in deionized water. In a separate vessel, dissolve a slight stoichiometric excess of sodium tetrafluoroborate (NaBF₄, 1.05 eq) in deionized water.[14]

-

Metathesis Reaction: Add the NaBF₄ solution to the [BMIM][Br] solution. A biphasic system may form as [BMIM][BF4] is less water-soluble than [BMIM][Br]. Stir the resulting mixture vigorously at room temperature for at least 24 hours to ensure complete ion exchange.[14]

-

Purification and Extraction:

-

Transfer the mixture to a separatory funnel. The byproduct, sodium bromide (NaBr), is highly soluble in water and will remain in the aqueous phase.[14]

-

Wash the mixture several times with small portions of deionized water to remove residual NaBr. A simple qualitative test with aqueous silver nitrate (AgNO₃) can be performed on the final aqueous wash; the absence of a white AgBr precipitate indicates successful removal of bromide ions.

-

Extract the [BMIM][BF4] product from the aqueous phase using a suitable organic solvent, such as dichloromethane (DCM).[14]

-

-

Final Drying:

-

Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate (MgSO₄).

-

Filter the solution and remove the solvent (DCM) using a rotary evaporator.[14]

-

For applications requiring ultra-low water content, further dry the resulting viscous liquid under high vacuum at a moderately elevated temperature (e.g., 70-80 °C) for several hours.

-

Key Applications in Research and Development

The unique properties of [BMIM][BF4] have established it as a versatile tool across various scientific fields.

-

Green Chemistry and Organic Synthesis: As a non-volatile and recyclable solvent, [BMIM][BF4] is an attractive medium for a wide range of organic reactions. It has been successfully used to promote the synthesis of biologically relevant molecules, including β-amino alcohols and various aza- and oxa-heterocycles, often with improved yields and selectivity.[15][16] Its ionic nature can stabilize charged intermediates and catalysts, thereby influencing reaction pathways.[17]

-

Electrochemistry: With its wide electrochemical window, reasonable ionic conductivity, and low volatility, [BMIM][BF4] is a suitable electrolyte for electrochemical devices. It has been investigated for use in lithium-ion batteries and electric double-layer capacitors (supercapacitors), where it can enhance safety compared to traditional volatile organic electrolytes.[13]

-

Nanomaterial Synthesis: [BMIM][BF4] can act as both a solvent and a stabilizing agent in the synthesis of nanoparticles.[1] Its ordered liquid structure can serve as a template, influencing the size and morphology of the resulting nanomaterials. For instance, it has been used in the preparation of copper and zinc sulfide (ZnS) nanoparticles.[1][3]

-

Biocatalysis and Drug Development: The ability of [BMIM][BF4] to dissolve a wide range of organic and inorganic compounds makes it a promising medium for enzymatic reactions. For drug development professionals, its application in the synthesis of complex heterocyclic scaffolds, which are core components of many pharmaceutical agents, is particularly valuable.[16][18]

Safety, Handling, and Disposal

While ionic liquids like [BMIM][BF4] are often termed "green" due to their low volatility, they are not without hazards and must be handled with appropriate care.

-

Primary Hazards: [BMIM][BF4] is classified as causing skin irritation and serious eye irritation.[10][12][19] It may also cause respiratory tract irritation upon inhalation of aerosols.[10][12] Ingestion is harmful.[5][12][19] Furthermore, it is considered harmful to aquatic life with long-lasting effects.[5][19]

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[20]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling any aerosols that may be generated.[5]

-

Exposure Avoidance: Avoid all contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[5]

-

-

First-Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5][10]

-

Eye Contact: Rinse cautiously with clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19][20]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[5][19]

-

Inhalation: Move the person to fresh air. If breathing difficulties occur, seek medical advice.[5][10]

-

-

Disposal: Dispose of [BMIM][BF4] and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not release it into the environment.[5][19]

References

-

Using hydrophilic ionic liquid, [bmim]BF4-ethylene glycol system as a novel media for the rapid synthesis of copper nanoparticles. [Link]

-

BMIM-BF4 RTIL: Synthesis, Characterization and Performance Evaluation for Electrochemical CO2 Reduction to CO over Sn and MoSi2 Cathodes. [Link]

-

[Bmim]BF4 Ionic Liquid: A Novel Reaction Medium for the Synthesis of ??-Amino Alcohols. [Link]

-

Safety Data Sheet: 1-Butyl-3-methyl-imidazolium-tetrafluoroborate. [Link]

-

[Bmim]BF 4 : A Versatile Ionic Liquid for the Synthesis of Diverse Bioactive Heterocycles. [Link]

-

Synthesis of Ionic Liquids [BMIM]BF4 and [BMIM]PF6 under Microwave Irradiation by One-Pot. [Link]

-

A green protocol for synthesis of methylene dioximes promoted by an ionic liquid [bmim]BF4. [Link]

-

Chemical structure of this compound... [Link]

-

Fig. 1 Structures of 1-butyl-3- methylimidazolium tetrafluoroborate... [Link]

-

The Physical Properties of Aqueous Solutions of the Ionic Liquid [BMIM][BF 4 ]. [Link]

-

1-Butyl-3-methyl-imidazolium tetrafluoroborate (BMIM BF 4 ), 25 g - Carl ROTH. [Link]

-

Volumetric and Acoustic Properties of Binary Mixtures of the Ionic Liquid this compound [bmim][BF4] with Alkoxyalkanols at Different Temperatures. [Link]

-

Thermophysical and Thermodynamic Properties of this compound and 1-Butyl-3-methylimidazolium Hexafluorophosphate over an Extended Pressure Range. [Link]

-

This compound - 174501-65-6 - RoCo Global. [Link]

-

Exploring the Synthesis and Applications of Ionic Liquids: A Focus on BMIM-BF4. [Link]

-

Ionic liquid [bmim][BF4] acts as solvent and promoter for synthesis of halo-containing N-arylphthalimides. [Link]

-

This compound. [Link]

Sources

- 1. Using hydrophilic ionic liquid, [bmim]BF4-ethylene glycol system as a novel media for the rapid synthesis of copper nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. roco.global [roco.global]

- 5. proionic.com [proionic.com]

- 6. iolitec.de [iolitec.de]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C8H15BF4N2 | CID 2734178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. proionic.com [proionic.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. 1-Butyl-3-methyl-imidazolium tetrafluoroborate (BMIM BF4), 25 g, CAS No. 174501-65-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. This compound | 174501-65-6 [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scilit.com [scilit.com]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

- 20. iolitec.de [iolitec.de]

An In-Depth Technical Guide to 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄]): Properties, Synthesis, and Core Applications

Executive Summary: 1-Butyl-3-methylimidazolium tetrafluoroborate, commonly abbreviated as [BMIM][BF₄], stands as one of the most extensively studied and utilized room-temperature ionic liquids (RTILs). Its unique combination of negligible vapor pressure, high thermal stability, wide electrochemical window, and tunable solubility has positioned it as a cornerstone in the advancement of green chemistry and various industrial applications. This guide provides a comprehensive technical overview for researchers, scientists, and development professionals, detailing its fundamental identifiers, physicochemical properties, validated synthesis protocols, key application areas, and essential safety protocols.

Chemical Identity and Core Identifiers

Precise identification is paramount in scientific research and regulatory compliance. [BMIM][BF₄] is cataloged across multiple chemical databases and regulatory inventories. Its primary identifiers are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 174501-65-6 | [1][2][3] |

| EC Number | 638-831-1 | [2][4] |

| Molecular Formula | C₈H₁₅BF₄N₂ | [1][2][3] |

| Molecular Weight | 226.02 g/mol | [3][4] |

| IUPAC Name | 1-butyl-3-methyl-1H-imidazol-3-ium; tetrafluoroborate | [2][5] |

| PubChem CID | 2734178 | [2] |

| InChI | 1S/C8H15N2.BF4/c1-3-4-5-10-7-6-9(2)8-10;2-1(3,4)5/h6-8H,3-5H2,1-2H3;/q+1;-1 | [2][6] |

| InChIKey | LSBXQLQATZTAPE-UHFFFAOYSA-N | [2][6] |

| SMILES | F(F)F.CCCCn1ccc1 | [2][5][6] |

| Common Synonyms | [BMIM]BF₄, BMIM-BF4, Bmim tetrafluoroborate | [2][7][8] |

Physicochemical Properties: A Foundation for Application

The utility of [BMIM][BF₄] stems directly from its distinct physical and chemical characteristics, which differ significantly from conventional molecular solvents.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow, viscous liquid | [9] |

| Melting Point | -71 to -75 °C | [1][10] |

| Density | ~1.21 g/mL (at 20 °C) | [1][6][11] |

| Flash Point | 288 °C (550.4 °F) | [6] |

| Thermal Stability | Initial decomposition at ~424 °C (697 K) | [12] |

| Electrochemical Window | ~4.0 V to 4.7 V | [13][14] |

| Ionic Conductivity | ~3 mS cm⁻¹ (at room temperature) | [14] |

Solubility Profile: [BMIM][BF₄] exhibits miscibility with a range of polar organic solvents, including acetone, acetonitrile, and ethyl acetate.[1][11] Conversely, it is immiscible with nonpolar solvents like hexane and toluene, as well as water, enabling its use in biphasic systems.[1][11]

"Green" Solvent Characteristics: A key advantage of [BMIM][BF₄] is its classification as a "green" solvent.[12][15] This is primarily due to its extremely low vapor pressure, which significantly reduces the release of volatile organic compounds (VOCs) into the atmosphere, leading to safer handling and minimal environmental emissions.[14][15] Its high thermal stability and non-flammability further contribute to its favorable safety profile compared to many traditional solvents.[14]

Synthesis and Purification: From Precursors to High-Purity Ionic Liquid

The most prevalent and reliable synthesis of [BMIM][BF₄] is a two-step process involving quaternization followed by anion metathesis.[1] This method allows for the production of high-purity material, which is critical for sensitive applications like electrochemistry.

Synthesis Pathway Overview

The synthesis begins with the formation of the 1-butyl-3-methylimidazolium cation by reacting 1-methylimidazole with a butyl halide. The subsequent step involves exchanging the halide anion for the desired tetrafluoroborate anion.

Caption: Role of [BMIM][BF₄] as an electrolyte in an electrochemical cell.

Separation Technologies and Materials Science

[BMIM][BF₄] has shown efficacy as an extractant in separation processes, such as the extractive desulfurization of liquid fuels to remove compounds like dibenzothiophene. [1][11]In materials science, it is used as a medium for synthesizing advanced materials, including composite silica xerogels and various nanostructures. [6][13]Its role can be multifaceted, acting simultaneously as a co-solvent, catalyst, and pore template. [13]

Safety, Handling, and Disposal

While [BMIM][BF₄] offers safety advantages over volatile solvents, it is a chemical that requires careful handling.

Hazard Identification

The substance is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed | [4][6][16] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [16][17][18] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [16][17][18] |

| Hazardous to the Aquatic Environment | Chronic Category 2/3 | H411/H412: Toxic or Harmful to aquatic life with long lasting effects | [4][16] |

GHS Pictograms: GHS06 (Skull and Crossbones) or GHS07 (Exclamation Mark), GHS09 (Environment). [4][16]Signal Word: Danger or Warning. [4][6][16]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols. [4][17]* Eye Protection: Wear chemical safety goggles or a face shield. [16]* Skin Protection: Use chemically resistant gloves (e.g., nitrile). Wear a lab coat or overalls to prevent skin contact. [16][17]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. [4][16]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [16]It can be moisture-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for high-purity applications. * Disposal: Dispose of waste material and containers at an approved hazardous waste disposal facility. [4][16]Avoid release to the environment, as the substance is harmful to aquatic life. [4][16]

Conclusion

This compound is a foundational ionic liquid whose well-characterized properties and versatile reactivity have secured its role in both academic research and industrial innovation. Its utility as a green solvent, a robust electrolyte, and a unique reaction medium continues to drive advancements in sustainable chemistry, energy storage, and materials science. A thorough understanding of its identifiers, synthesis, and safety protocols, as detailed in this guide, is essential for its effective and responsible application.

References

- Understanding Ionic Liquids: A Deep Dive into this compound (BMIMBF4). (n.d.). Google Cloud.

- What are the properties and applications of this compound? (n.d.). Google Cloud.

- Synthesis and Application of this compound. (2022-08-22). ChemicalBook.

- Creary, X., & Willis, E. D. (2005). PREPARATION OF this compound. Organic Syntheses, 82, 166.

- How this compound(BMIM BF4) are synthesized? (2023-08-21). Google Cloud.

- Green Chemistry with a Novel 5.8-GHz Microwave Apparatus. Prompt One-Pot Solvent-Free Synthesis of a Major Ionic Liquid: The this compound System. (n.d.). ACS Publications.

- Safety Data Sheet: this compound. (2023-10-11). proionic.

- This compound. (n.d.). PubChem.

- What are the benefits of this compound in green chemistry? (2024-02-27). Google Cloud.

- The Influences of this compound on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (n.d.). MDPI.

- This compound. (2025-07-04). ChemicalBook.

- This compound, ≥98%. (n.d.). Sigma-Aldrich.

- This compound, 98+%. (n.d.). Thermo Fisher Scientific.

- Sigma Aldrich this compound 5 g. (n.d.). Fisher Scientific.

- This compound. (n.d.). TCI Chemicals.

- This compound. (n.d.). Santa Cruz Biotechnology.

- This compound. (n.d.). Santa Cruz Biotechnology.

- 1-Butyl-3-methylimidazoliumtetrafluoroborat. (n.d.). Wikipedia.

- SAFETY DATA SHEET. (2024-09-06). Sigma-Aldrich.

- This compound CAS No 174501-65-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Ionic liquid this compound. (n.d.). Google Cloud.

- Safety Data Sheet: 1-Butyl-3-methyl-imidazolium-tetrafluoroborate. (2024-03-03). Carl ROTH.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H15BF4N2 | CID 2734178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. proionic.com [proionic.com]

- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound = 98 174501-65-6 [sigmaaldrich.com]

- 7. This compound | 174501-65-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Ionic liquid this compound | 174501-65-6 [ilschem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 1-Butyl-3-methylimidazoliumtetrafluoroborat – Wikipedia [de.wikipedia.org]

- 11. This compound | 174501-65-6 [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. Synthesis and Application of 1-Butyl-3-methylimidazolium tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. What are the benefits of this compound in green chemistry? - Knowledge [allgreenchems.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. carlroth.com:443 [carlroth.com:443]

The Solubility Profile of 1-butyl-3-methylimidazolium tetrafluoroborate: A Technical Guide for Researchers

Foreword: Understanding the Versatility of [Bmim][BF4]

1-butyl-3-methylimidazolium tetrafluoroborate, commonly abbreviated as [Bmim][BF4], stands as a cornerstone in the field of ionic liquids (ILs). Its unique combination of properties, including low volatility, high thermal stability, and a tunable miscibility with a wide range of substances, has cemented its role in diverse applications, from organic synthesis and catalysis to electrochemistry and drug delivery.[1][2][3] A profound understanding of its solubility characteristics is paramount for any researcher, scientist, or drug development professional aiming to harness its full potential. This guide provides an in-depth exploration of the solubility of [Bmim][BF4] in water and various organic solvents, grounded in experimental data and thermodynamic principles. We will delve into the "why" behind its solubility behavior, offering insights into the molecular interactions that govern its miscibility and providing practical, step-by-step protocols for its determination.

The Dichotomy of [Bmim][BF4] Solubility: A Tale of Two Interactions

The solubility of [Bmim][BF4] is a fascinating interplay of its ionic and organic nature. The molecule consists of a bulky organic cation, 1-butyl-3-methylimidazolium ([Bmim]+), and a smaller inorganic anion, tetrafluoroborate ([BF4]-). This structure dictates its interactions with different solvent classes.

-

In Polar Solvents: The ionic character of [Bmim][BF4] generally leads to good solubility in polar solvents. These solvents can effectively solvate the cation and anion, overcoming the electrostatic forces that hold the ionic liquid together. Water, for instance, can form hydrogen bonds with the fluorine atoms of the [BF4]- anion and interact with the positively charged imidazolium ring. However, the presence of the butyl chain on the cation introduces a hydrophobic element, which can limit miscibility, particularly with water under certain conditions.[4]

-

In Nonpolar Solvents: Conversely, the nonpolar butyl group on the cation allows for some interaction with nonpolar organic solvents through van der Waals forces. However, the strong ionic interactions within the IL itself are often too great to be overcome by the weak interactions with nonpolar solvents, leading to poor solubility or immiscibility.

The solubility is not a simple "soluble" or "insoluble" designation but rather a spectrum that is highly dependent on the solvent's polarity, hydrogen bonding capability, and temperature.

Quantitative Solubility Data of [Bmim][BF4]

The following table summarizes the miscibility and solubility of [Bmim][BF4] in a range of common solvents. It is important to note that "miscible" implies solubility in all proportions, while quantitative data provides a more precise measure of its solubility limits where applicable.

| Solvent | Solvent Type | Miscibility/Solubility | Reference |

| Water (H₂O) | Polar Protic | Miscible, but can exhibit a phase separation at certain temperatures and concentrations.[5][6] | [5][6] |

| Acetone | Polar Aprotic | Miscible | [7][8][9] |

| Acetonitrile | Polar Aprotic | Miscible | [1][8][10] |

| Methanol | Polar Protic | Favorite Solvent | [7][11] |

| Ethanol | Polar Protic | Favorite Solvent | [7][11] |

| Dichloromethane | Polar Aprotic | Favorite Solvent | [7][11] |

| Chloroform | Polar Aprotic | Favorite Solvent | [7][11] |

| Ethyl Acetate | Polar Aprotic | Miscible | [8] |

| Isopropyl Alcohol | Polar Protic | Partially Miscible | [8][9] |

| Toluene | Nonpolar | Poor Solvent/Partially Miscible | [7][8][9][11] |

| Hexane | Nonpolar | Immiscible/Not Miscible | [1][8][9] |

| Cyclohexane | Nonpolar | Poor Solvent | [7][11] |

| Carbon Tetrachloride | Nonpolar | Poor Solvent | [7][11] |

| Diethyl Ether | Polar Aprotic | Poor Solvent | [11] |

| Tetrahydrofuran (THF) | Polar Aprotic | Poor Solvent | [11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | [12] |

| Ethylene Glycol (EG) | Polar Protic | Miscible | [12][13] |

Note: "Favorite solvent" indicates strong solubility as determined by methods like inverse gas chromatography, while "poor solvent" indicates low solubility.[7][11]

Experimental Determination of Solubility: Methodologies and Rationale

Accurate determination of ionic liquid solubility is crucial for process design and application development. Two common and reliable methods are the cloud-point method and inverse gas chromatography.

The Cloud-Point Method: A Visual Approach to Liquid-Liquid Equilibria

This method is particularly useful for determining the temperature-dependent solubility of partially miscible systems.

Principle: A mixture of the ionic liquid and the solvent of a known composition is heated or cooled until the solution becomes turbid (cloudy), indicating phase separation. The temperature at which this occurs is the cloud point. By repeating this for various compositions, a phase diagram can be constructed.

Experimental Protocol:

-

Preparation of Samples: Prepare a series of mixtures of [Bmim][BF4] and the chosen solvent with varying mass fractions in sealed, transparent vials.

-

Heating and Cooling Cycle: Place a vial in a temperature-controlled bath equipped with a magnetic stirrer.

-

Observation: Slowly heat or cool the sample while stirring and visually observe for the appearance or disappearance of turbidity.

-

Data Recording: Record the temperature at which the solution becomes cloudy (on cooling) or clear (on heating). This is the cloud-point temperature.

-

Phase Diagram Construction: Plot the cloud-point temperatures against the composition to generate the solubility curve.

Causality Behind Experimental Choices:

-

Sealed Vials: Prevents compositional changes due to the evaporation of volatile solvents.

-

Stirring: Ensures thermal and compositional homogeneity within the sample.

-

Slow Temperature Ramp: Allows for accurate determination of the phase transition temperature.

Diagram of the Cloud-Point Method Workflow:

Caption: Workflow for determining solubility using the cloud-point method.

Inverse Gas Chromatography (IGC): Probing Thermodynamic Interactions

IGC is a powerful technique for determining the solubility parameter of an ionic liquid, which in turn provides insights into its miscibility with various solvents.

Principle: In IGC, the ionic liquid is the stationary phase coated onto an inert support in a chromatography column. A series of well-characterized probe solvents are then injected into the column. The retention time of each probe solvent is used to calculate thermodynamic parameters, such as the Flory-Huggins interaction parameter and the solubility parameter of the ionic liquid. A lower Flory-Huggins interaction parameter indicates better miscibility.

Experimental Protocol:

-

Column Preparation: Coat an inert chromatographic support with a known amount of [Bmim][BF4]. Pack the coated support into a column.

-

Instrumentation: Install the column in a gas chromatograph equipped with a flame ionization detector (FID) or a thermal conductivity detector (TCD).

-

Probe Injection: Inject a small amount of a probe solvent into the column at a specific temperature.

-

Data Acquisition: Record the retention time of the probe solvent.

-

Calculations: Use the retention data to calculate the specific retention volume, the activity coefficient at infinite dilution, and the Flory-Huggins interaction parameter.

-

Solubility Parameter Determination: By using a series of probe solvents with known solubility parameters, the solubility parameter of [Bmim][BF4] can be determined through regression analysis.[7][11]

Causality Behind Experimental Choices:

-

Inert Support: Ensures that the retention of the probe molecules is solely due to their interaction with the ionic liquid.

-

Variety of Probe Solvents: Using probes with a range of polarities and functionalities allows for a comprehensive characterization of the ionic liquid's interaction capabilities.

-

Controlled Temperature: Thermodynamic parameters are temperature-dependent, so precise temperature control is essential for accurate and reproducible results.

Diagram of the Inverse Gas Chromatography Workflow:

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A detailed thermodynamic analysis of [C4mim][BF4] + water as a case study to model ionic liquid aqueous solutions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the solubility parameter of ionic liquid this compound by inverse gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 174501-65-6 [chemicalbook.com]

- 9. iolitec.de [iolitec.de]

- 10. Hydrogen-bonding interactions between [BMIM][BF4] and acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Using hydrophilic ionic liquid, [bmim]BF4-ethylene glycol system as a novel media for the rapid synthesis of copper nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Miscibility of [BMIM][BF4] with Common Laboratory Solvents

This guide provides an in-depth analysis of the miscibility of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), a cornerstone ionic liquid, with a range of common laboratory solvents. Understanding these solubility characteristics is paramount for researchers, scientists, and drug development professionals aiming to leverage the unique properties of ionic liquids in synthesis, catalysis, extraction, and formulation.

Part 1: The Physicochemical Basis of [BMIM][BF4] Miscibility

The miscibility of [BMIM][BF4] is not a simple "like dissolves like" scenario. It is governed by a complex interplay of intermolecular forces dictated by the distinct nature of its constituent ions—the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation and the tetrafluoroborate ([BF4]⁻) anion—and the properties of the co-solvent.

The [BMIM]⁺ cation possesses a polar imidazolium ring capable of hydrogen bonding (especially at the C2-H position) and π-π stacking, alongside a nonpolar butyl chain that contributes to van der Waals interactions. The [BF4]⁻ anion is a weakly coordinating, non-planar anion that can accept hydrogen bonds via its fluorine atoms. The overall miscibility of the ionic liquid is a result of the balance between the strong Coulombic forces holding the ion pairs together and the strength of the interactions that can be formed with solvent molecules.[1][2] When a solvent is introduced, it must possess sufficient energy and favorable interaction potential to overcome the cohesive energy of the ionic liquid network.[3][4]

The key interactions at play are:

-

Coulombic Interactions: The primary force holding the [BMIM]⁺ and [BF4]⁻ ions together. Solvents with high dielectric constants can help to shield and separate these ions.

-

Hydrogen Bonding: A critical factor for miscibility with protic solvents like water and alcohols. The anion ([BF4]⁻) acts as a hydrogen bond acceptor, while the cation can act as a weak hydrogen bond donor.[1][5][6]

-

Dipole-Dipole and Ion-Dipole Interactions: Important for miscibility with polar aprotic solvents such as acetone and acetonitrile.[1]

-

Van der Waals (Dispersive) Forces: The dominant interaction with nonpolar solvents. The nonpolar butyl chain on the cation contributes to these interactions, but they are often insufficient to overcome the strong ionic interactions, leading to immiscibility with solvents like hexane.

The following diagram illustrates the primary interaction sites on the [BMIM][BF4] ion pair and how they engage with different solvent classes.

Caption: Intermolecular forces governing [BMIM][BF4] miscibility.

Part 2: Miscibility Profile of [BMIM][BF4]: A Solvent-by-Solvent Analysis

The miscibility of [BMIM][BF4] is highly dependent on the functional class of the solvent. While general trends can be observed, experimental verification is crucial. The following table summarizes the miscibility of [BMIM][BF4] with a selection of common laboratory solvents at ambient temperature and pressure.

| Solvent | Chemical Class | Miscibility with [BMIM][BF4] |

| Water (H₂O) | Polar Protic | Partially Miscible / Temperature Dependent[7][8] |

| Methanol (CH₃OH) | Polar Protic | Miscible[9] |

| Ethanol (C₂H₅OH) | Polar Protic | Miscible[9][10] |

| 1-Propanol (C₃H₇OH) | Polar Protic | Partially Miscible[11][12] |

| Isopropanol | Polar Protic | Partially Miscible[13] |

| 1-Butanol (C₄H₉OH) | Polar Protic | Partially Miscible[11][12] |

| Acetone (C₃H₆O) | Polar Aprotic | Miscible[9][13][14] |

| Acetonitrile (CH₃CN) | Polar Aprotic | Miscible[10][14] |

| Dichloromethane (CH₂Cl₂) | Halogenated | Miscible[9] |

| Tetrahydrofuran (THF) | Ether | Miscible[15] |

| Toluene (C₇H₈) | Aromatic | Immiscible / Very Low Solubility[9][13][16] |

| Hexane (C₆H₁₄) | Aliphatic | Immiscible[13] |

| Diethyl Ether (C₄H₁₀O) | Ether | Immiscible |

Detailed Analysis

-

Polar Protic Solvents:

-

Water: The miscibility of [BMIM][BF4] with water is complex and temperature-dependent, exhibiting an upper critical solution temperature (UCST).[7][17] Below this temperature, they form two phases, but become fully miscible above it. The addition of water disrupts the ionic liquid's cation-anion network, with water molecules replacing counterions in the coordination shells.[3][4]

-

Alcohols: Short-chain alcohols like methanol and ethanol are miscible with [BMIM][BF4].[9][10] Their ability to engage in hydrogen bonding with the [BF4]⁻ anion, coupled with the favorable interaction of their alkyl chains with the cation's butyl group, facilitates mixing.[6][18] As the alkyl chain length of the alcohol increases (e.g., propanol, butanol), the nonpolar character becomes more dominant, leading to partial miscibility or immiscibility.[5][11][12]

-

-

Polar Aprotic Solvents:

-

Solvents like acetone , acetonitrile , and dichloromethane are generally good solvents for [BMIM][BF4].[9] Their high polarity and ability to participate in strong ion-dipole interactions are sufficient to solvate the ions and overcome the ionic liquid's cohesive energy.[1] Studies on acetonitrile mixtures show that while the solvent can break apart ion clusters into ion pairs, it does not completely break the strong Coulombic attraction between the cation and anion.[1]

-

-

Nonpolar Solvents:

-

Aromatic and Aliphatic Hydrocarbons: [BMIM][BF4] is largely immiscible with nonpolar solvents like toluene and hexane .[9][13] The energy gained from weak van der Waals interactions between the solvent and the cation's butyl chain is insufficient to compensate for the energy required to break apart the strong Coulombic network of the ionic liquid.[19] This immiscibility is a key property utilized in biphasic catalysis and extractions.

-

Part 3: Experimental Determination of Miscibility

A reliable and straightforward method for determining the miscibility of a binary liquid system is the visual "cloud point" method. This technique is used to construct the liquid-liquid equilibrium (LLE) phase diagram for a system.

Protocol: Cloud Point Titration Method

-

Preparation: Accurately weigh a known amount of [BMIM][BF4] into a sealed, jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

Titration: While stirring vigorously, slowly add a known volume of the solvent under investigation from a burette at a constant temperature.

-

Observation: Observe the mixture for the transition from a single clear phase to a cloudy, biphasic system (or vice versa). The point at which turbidity first appears is the "cloud point."

-

Temperature Control: Connect the jacketed vessel to a circulating bath. By slowly heating or cooling the mixture, the temperature at which the cloudy mixture becomes clear (or the clear mixture becomes cloudy) can be precisely determined. This temperature corresponds to a point on the binodal (solubility) curve.

-

Data Collection: Repeat steps 1-4 with different initial compositions of the ionic liquid and solvent to map out the entire miscibility curve.

-

Analysis: Plot the temperature versus the mole fraction (or weight fraction) of the components to generate the phase diagram. For systems like [BMIM][BF4] and longer-chain alcohols, this will reveal a UCST-type phase behavior.[5][20]

The workflow for this experimental determination is illustrated below.

Caption: Workflow for Cloud Point determination of miscibility.

Part 4: Factors Influencing Miscibility

-

Temperature: As noted, temperature is a critical variable. For systems with a UCST, increasing the temperature increases mutual solubility, eventually leading to complete miscibility.[5][20] This is because the additional thermal energy helps overcome the cohesive energy of the individual components.

-

Water Content: [BMIM][BF4] is hygroscopic. The presence of even small amounts of water can significantly alter its miscibility with other solvents, often increasing its solubility in partially miscible organic solvents. Therefore, for precise and reproducible results, it is essential to use a dried ionic liquid and solvents.

-

Purity: Impurities in either the ionic liquid or the co-solvent can act as co-solvents or anti-solvents, leading to erroneous miscibility data. High-purity reagents are mandatory for reliable phase behavior studies.

Conclusion

The miscibility of [BMIM][BF4] is a nuanced property that reflects the balance of strong Coulombic forces and weaker, but specific, intermolecular interactions. It is completely miscible with short-chain alcohols and many polar aprotic solvents, but exhibits partial or complete immiscibility with water, longer-chain alcohols, and nonpolar hydrocarbons. This versatile solubility profile, governed by factors like temperature and purity, is fundamental to its widespread application. A thorough understanding of these principles enables scientists to rationally select solvent systems to optimize reaction conditions, design efficient separation processes, and develop novel formulations.

References

-

He, L., Li, C., & Zhang, J. (2015). Determination of the solubility parameter of ionic liquid this compound by inverse gas chromatography. Se Pu, 33(11), 1192-8. [Link]

-

Li, H., et al. (2021). Structure, Molecular Interactions, and Dynamics of Aqueous [BMIM][BF4] Mixtures: A Molecular Dynamics Study. The Journal of Physical Chemistry B, 125(4), 1227–1240. [Link]

-

He, C., et al. (2008). Solubility of Alcohols and Aromatic Compounds in Imidazolium-Based Ionic Liquids. Journal of Chemical & Engineering Data, 53(11), 2535–2539. [Link]

-

He, C., et al. (2008). Solubility of Alcohols and Aromatic Compounds in Imidazolium-Based Ionic Liquids. ResearchGate. [Link]

-

Fukumoto, K., et al. (2011). Effects of Alkyl Chain Lengths and Isomers of Alcohols on the Phase Behavior of 1-Alkyl-3-methylimidazolium-Based Ionic Liquid. Journal of Chemical & Engineering Data, 56(12), 4405-4409. [Link]

-

Troncoso, J., et al. (2011). A Detailed Thermodynamic Analysis of [C4mim][BF4] + Water as a Case Study to Model Ionic Liquid Aqueous Solutions. ResearchGate. [Link]

-

Li, H., et al. (2021). Structure, Molecular Interactions, and Dynamics of Aqueous [BMIM][BF4] Mixtures: A Molecular Dynamics Study. PubMed. [Link]

-

Domanska, U., & Marciniak, A. (2009). Mutual solubilities of selected solvents and 1-(2-hydroxyethyl)-3-methylimidazolium tetrafluoroborate. ResearchGate. [Link]

-

Domańska, U., & Marciniak, A. (2009). Ternary phase diagram of [C2OHmim]BF4 (1) + water (2) + 1-butanol (3) at 293.15 K. ResearchGate. [Link]

-

Li, H., et al. (2013). Hydrogen-bonding interactions between [BMIM][BF4] and acetonitrile. PubMed. [Link]

-

Crosthwaite, J. M., et al. (2005). Liquid Phase Behavior of Ionic Liquids with Alcohols: Experimental Studies and Modeling. The Journal of Physical Chemistry B, 109(41), 19475–19481. [Link]

-

Zheng, Y. Z., et al. (2009). Insight into the intermolecular interactions in [Bmim]BF4/[Amim]Cl-ethanol-water mixtures by near-infrared spectroscopy. PubMed. [Link]

-

Han, C., et al. (2009). Densities of Ionic Liquid [BMIM][BF4] + Ethanol, + Benzene, and + Acetonitrile at Different Temperature and Pressure. ResearchGate. [Link]

-

Sanchez, L. C., et al. (2013). Properties and Intermolecular Forces of Ionic Liquid Mixtures: The Archetypical Case of [EMIM][BF4] + [EMIM][EtSO4]. Industrial & Engineering Chemistry Research, 52(47), 16847–16857. [Link]

-

Han, C., et al. (2009). Densities of Ionic Liquid [BMIM][BF4] + Ethanol, + Benzene, and + Acetonitrile at Different Temperature and Pressure. Journal of Chemical & Engineering Data, 54(7), 2004–2008. [Link]

-

Sanchez, L. C., et al. (2013). Properties and Intermolecular Forces of Ionic Liquid Mixtures: The Archetypical Case of [EMIM][BF4] + [EMIM][EtSO4]. ResearchGate. [Link]

-

Wang, Y., & Voth, G. A. (2006). Molecular dynamics simulation of room-temperature ionic liquid mixture of [bmim][BF4] and acetonitrile by a refined force field. Physical Chemistry Chemical Physics, 8(37), 4297-4300. [Link]

-

Carl ROTH. (n.d.). 1-Butyl-3-methyl-imidazolium tetrafluoroborate (BMIM BF4). Carl ROTH. [Link]

-

Domanska, U., & Marciniak, A. (2009). (Liquid + liquid) equilibria in the binary systems (aliphatic, or aromatic hydrocarbons + 1-ethyl-3-methylimidazolium ethylsulfate, or 1-butyl-3-methylimidazolium methylsulfate ionic liquids). ResearchGate. [Link]

-

Swatloski, R. P., et al. (2002). On the solubilization of water with ethanol in hydrophobic hexafluorophosphate ionic liquids. Green Chemistry, 4, 81-87. [Link]

-

Ciocirlan, O., Croitoru, O., & Iulian, O. (2011). Densities and Viscosities for Binary Mixtures of this compound Ionic Liquid with Molecular Solvents. Journal of Chemical & Engineering Data, 56(5), 2354–2361. [Link]

-

Sanchez, L. C., et al. (2014). Insights on [BMIM][BF4] and [BMIM][PF6] ionic liquids and their binary mixtures with acetone and acetonitrile. ResearchGate. [Link]

-

Jacquemin, J., et al. (2008). Thermophysical and Thermodynamic Properties of this compound and 1-Butyl-3-methylimidazolium Hexafluorophosphate over an Extended Pressure Range. Journal of Chemical & Engineering Data, 53(3), 716–726. [Link]

-

Yang, M., et al. (2017). Temperature dependent dielectric relaxation of ionic liquid ([bmim][BF4])/alcohol binary mixtures. New Journal of Chemistry, 41, 9330-9337. [Link]

-

Zhang, X., et al. (2013). Physical Properties of this compound/N-Methyl-2-pyrrolidone Mixtures and the Solubility of CO2 in the System at Elevated Pressures. ResearchGate. [Link]

- Rivera-Rubero, S., & Baldelli, S. (2006). Surface Characterization of 1-Butyl-3-methylimidazolium Br-, I-, PF6-, BF4-, (CF3SO2)2N-, SCN-, CH3SO3-, CH3SO4-, and (CN)2N- Ionic Liquids by Sum Frequency Generation. The Journal of Physical Chemistry B, 110(32), 16067–16075. [https://pubs.acs.org/doi/10.1021/jp062223+

-

Lee, B.-C., & Lin, H.-m. (2006). Liquid−Liquid Equilibria in Binary Mixtures of 1,3-Propanediol + Ionic Liquids [bmim][PF6], [bmim][BF4], and [emim][BF4]. ResearchGate. [Link]

-

Zhang, L., et al. (2014). Vapor-liquid equilibrium for ternary systems of tetrahydrofuran + ethanol + ionic liquids [BMIM][BF4]/[OMIM][BF4]/[BMIM][DCN]. ThermoML. [Link]

-

Ren, A. L., et al. (2011). pH of Toluene in [Bmim][BF4] and [Bmim][PF6] Ionic Liquids. ResearchGate. [Link]

-

Ismaili, H., et al. (2023). This compound as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry. Beilstein Journal of Organic Chemistry, 19, 2038–2050. [Link]

-

Troncoso, J., et al. (2011). A detailed thermodynamic analysis of [C4mim][BF4] + water as a case study to model ionic liquid aqueous solutions. Green Chemistry, 13, 1629-1641. [Link]

-

Rilo, E., et al. (2010). Ionic conductivities of binary mixture of ethanol and BMIM-BF4. ResearchGate. [Link]

-

Zhou, H., et al. (2019). Comparative Study on the Physicochemical Properties of N-SO3H Functionalized Ammonium and Imidazolium Based Brønsted Acidic Ionic Liquids. Molecules, 24(17), 3112. [Link]

-

Kudo, Y., et al. (2015). Ion Pair Formation of Alkylimidazolium Ionic Liquids in Dichloromethane. Journal of Chemical & Engineering Data, 60(9), 2687–2694. [Link]/acs.jced.5b00329)

Sources

- 1. Hydrogen-bonding interactions between [BMIM][BF4] and acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure, Molecular Interactions, and Dynamics of Aqueous [BMIM][BF4] Mixtures: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Insight into the intermolecular interactions in [Bmim]BF4/[Amim]Cl-ethanol-water mixtures by near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A detailed thermodynamic analysis of [C4mim][BF4] + water as a case study to model ionic liquid aqueous solutions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Determination of the solubility parameter of ionic liquid this compound by inverse gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. iolitec.de [iolitec.de]

- 14. This compound | 174501-65-6 [chemicalbook.com]

- 15. ThermoML:Fluid Phase Equilib. 2014, 372, 49-55 [trc.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Temperature dependent dielectric relaxation of ionic liquid ([bmim][BF4])/alcohol binary mixtures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]

A Technical Guide to the Thermal Stability and Decomposition of [BMIM][BF4]

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Thermal Stability in Ionic Liquid Applications

1-Butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF4], is a prominent ionic liquid (IL) recognized for its low volatility, high thermal stability, and excellent solubility characteristics.[1][2] These properties have positioned it as a versatile solvent and medium in a wide array of applications, from organic synthesis and catalysis to electrochemistry and materials science.[2] For drug development professionals, its utility can be found in novel formulation strategies and as a medium for enzymatic reactions. However, the practical application of [BMIM][BF4], particularly at elevated temperatures, is fundamentally governed by its thermal stability. Understanding the decomposition temperature and the mechanisms of degradation is paramount for ensuring process safety, reproducibility, and the chemical integrity of the system. This guide provides an in-depth technical overview of the thermal stability of [BMIM][BF4], the methodologies for its assessment, and the key factors influencing its decomposition.

Experimental Determination of Thermal Stability: Thermogravimetric Analysis (TGA)

The primary technique for evaluating the thermal stability of ionic liquids is Thermogravimetric Analysis (TGA).[3][4] This method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. The resulting data provides crucial information about the temperatures at which decomposition occurs.

Methodological Considerations in TGA

The experimental conditions under which TGA is performed have a significant impact on the observed decomposition temperatures.[4][5] Therefore, it is crucial to consider the following parameters when evaluating reported data:

-

Heating Rate: The rate at which the temperature is increased is a critical factor. Higher heating rates tend to result in higher apparent decomposition temperatures.[4][5] For instance, the difference in the onset decomposition temperature (Tonset) obtained at 1 °C/min versus 20 °C/min can be as high as 100 °C.[4]

-

Atmosphere: The composition of the purge gas (e.g., inert nitrogen or reactive air) can influence the decomposition pathway and temperature.[5][6]

-

Isothermal vs. Non-isothermal Analysis: Non-isothermal (ramped temperature) TGA is commonly used to quickly determine an onset of decomposition.[3][7] However, long-term isothermal TGA, where the sample is held at a constant temperature for an extended period, often reveals that decomposition can occur at temperatures significantly lower than the onset temperature determined by rapid heating methods.[1][7][8] This is crucial for applications requiring long-term thermal stability.

Diagram 1: Generalized TGA Experimental Workflow

Caption: A schematic overview of the key stages involved in performing a Thermogravimetric Analysis (TGA) experiment for an ionic liquid.

Thermal Decomposition Data for [BMIM][BF4]

The reported decomposition temperatures for [BMIM][BF4] vary in the literature, primarily due to the different experimental conditions employed. It is essential to distinguish between the onset decomposition temperature from non-isothermal TGA and the maximum long-term application temperature from isothermal studies.

| Parameter | Temperature Range (°C) | Temperature Range (K) | Experimental Conditions | Source(s) |

| Onset Decomposition (Tonset) | ~375 - 437 | ~648 - 710 | Non-isothermal TGA, various heating rates. | [8][9] |

| Peak Decomposition | ~461 | ~734 | Non-isothermal TGA under nitrogen. | [8] |

| Long-term Application Temperature | ~240 | ~513 | Isothermal TGA. | [1][8] |

Note: The conversion from Kelvin to Celsius is T(°C) = T(K) - 273.15.

Non-isothermal TGA of [BMIM][BF4] under a nitrogen atmosphere shows an onset of decomposition around 424°C (697 K) with a peak decomposition temperature at approximately 461°C (734 K).[8] However, long-term isothermal TGA studies suggest that for prolonged use, the highest application temperature for [BMIM][BF4] is considerably lower, around 240°C (513 K).[1][8] This discrepancy underscores the importance of selecting the appropriate thermal stability data based on the intended application's duration and temperature profile.

Mechanism of Thermal Decomposition

The thermal degradation of [BMIM][BF4] is a complex process. Studies suggest that the decomposition can proceed through several pathways, with the anion playing a significant role.[4][5] For imidazolium-based ionic liquids, common decomposition mechanisms include bimolecular nucleophilic substitution (SN2) and elimination (E2) reactions.[10]

In the case of [BMIM][BF4], it is proposed that the decomposition can involve an SN2 pathway along with a competitive E2 elimination pathway.[10] The decomposition products have been identified as 1-methyl-1H-imidazole, 1-butene, fluoromethane, and boron trifluoride.[9] The dissociation of the BF4- anion, particularly in the presence of air and heat, is a key step in the degradation process.[6]

Diagram 2: Proposed Decomposition Pathways for [BMIM][BF4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Vapor Pressure and Enthalpy of Vaporization of [BMIM][BF4]

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of [BMIM][BF4] Volatility in Scientific Applications

1-Butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF4], is an ionic liquid (IL) that has garnered significant attention across various scientific disciplines. Its appeal stems from a unique combination of properties: high thermal stability, a wide electrochemical window, and notably, an extremely low vapor pressure at ambient conditions.[1] For researchers in materials science and green chemistry, this low volatility is a key advantage, minimizing solvent loss and environmental emissions. In the realm of drug development, where [BMIM][BF4] is explored as a potential solvent, excipient, or drug delivery vehicle, a thorough understanding of its vapor pressure and the energy required for its vaporization—the enthalpy of vaporization—is paramount. These parameters directly influence formulation stability, manufacturing processes (such as drying and solvent removal), and the safety profile concerning inhalation exposure. This guide provides a detailed technical overview of these critical properties, grounded in experimental evidence and theoretical modeling, to empower scientists in their research and development endeavors.

The Experimental Challenge: Quantifying the Tenuous Vapor of an Ionic Liquid

The negligible volatility of ionic liquids like [BMIM][BF4] presents a considerable challenge for conventional vapor pressure measurement techniques. Methods suitable for common organic solvents, which rely on measuring boiling points or static pressures, are often inadequate for ILs. This is because the temperatures required to induce a measurable vapor pressure in [BMIM][BF4] can approach its decomposition temperature, leading to erroneous data.[2][3] Consequently, highly sensitive, specialized methods are necessary to accurately probe the low vapor pressures characteristic of these compounds.